molecular formula C21H17N3O3S B12187975 3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12187975
M. Wt: 391.4 g/mol
InChI Key: CCWMHPZVPAXGBW-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a thiophen-2-ylmethyl group, and a dihydroquinazoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using methoxybenzene and appropriate electrophiles.

    Attachment of the Thiophen-2-ylmethyl Group: This step often involves the use of thiophen-2-ylmethyl halides in nucleophilic substitution reactions with the quinazoline core.

    Final Coupling and Carboxamide Formation: The final step involves coupling the intermediate with carboxamide derivatives under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated derivatives and nucleophiles like thiols or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives.

Scientific Research Applications

3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-methoxyphenyl)-5-(thiophen-2-ylmethyl)-2,4-dihydro-1H-1,2,4-triazole-3-thione: Shares structural similarities but differs in the core structure.

    1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: Another similar compound with a different core structure.

Uniqueness

3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)quinazoline-7-carboxamide

InChI

InChI=1S/C21H17N3O3S/c1-27-19-7-3-2-6-18(19)24-13-23-17-11-14(8-9-16(17)21(24)26)20(25)22-12-15-5-4-10-28-15/h2-11,13H,12H2,1H3,(H,22,25)

InChI Key

CCWMHPZVPAXGBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CS4

Origin of Product

United States

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